![molecular formula C18H15N3O2 B14171605 N-(3-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine CAS No. 714927-07-8](/img/structure/B14171605.png)
N-(3-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of N-(3-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine includes a benzofuran ring fused to a pyrimidine ring, with a methoxyphenyl and a methyl group attached.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[3,2-d]pyrimidine derivatives, including N-(3-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine, typically involves the aza-Wittig reaction. This reaction uses iminophosphoranes and n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields . The reaction is catalyzed by sodium ethoxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for N-(3-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuro[3,2-d]pyrimidin-4-ones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is explored for its use in developing new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(3-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in biological processes. The compound can modulate the activity of these targets, leading to various therapeutic effects. For example, it may inhibit certain kinases or interfere with DNA replication in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its inhibitory activity against NF-κB inducing kinase (NIK).
Thieno[3,2-d]pyrimidin-4-amine: Investigated for its potential as a Mycobacterium tuberculosis bd oxidase inhibitor.
N4-Phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines: Dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase.
Uniqueness
N-(3-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine stands out due to its unique structural features, such as the methoxyphenyl and methyl groups, which may contribute to its distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
714927-07-8 |
|---|---|
Molekularformel |
C18H15N3O2 |
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
N-(3-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H15N3O2/c1-11-19-16-14-8-3-4-9-15(14)23-17(16)18(20-11)21-12-6-5-7-13(10-12)22-2/h3-10H,1-2H3,(H,19,20,21) |
InChI-Schlüssel |
UVRHUKFDGQSOQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=N1)NC3=CC(=CC=C3)OC)OC4=CC=CC=C42 |
Löslichkeit |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


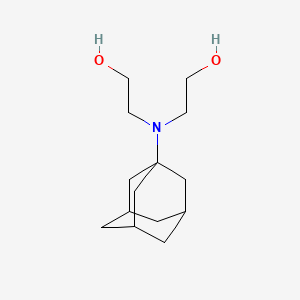
![2-[1-[2-(4-methoxy-7-pyrazin-2-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxo-acetyl]-4-piperidylidene]-2-phenyl-acetonitrile](/img/structure/B14171539.png)

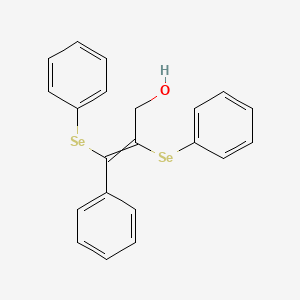
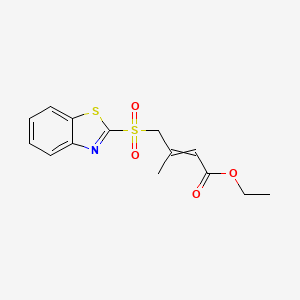
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)-](/img/structure/B14171555.png)
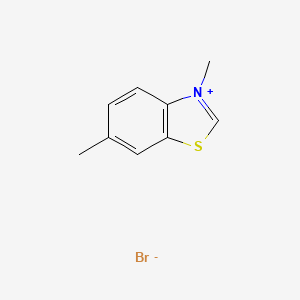
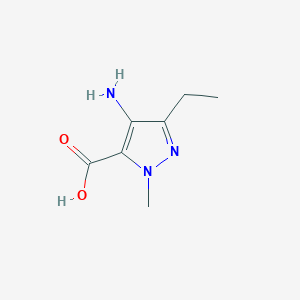

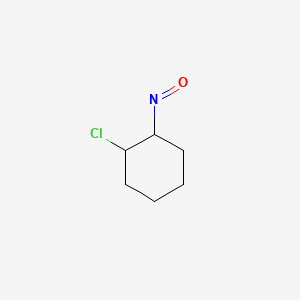
![N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B14171591.png)
![{1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid](/img/structure/B14171598.png)
![8-(Furan-2-yl)-3,3-dimethyl-6-piperazin-1-yl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14171611.png)

